molecular formula C9H16ClNO2 B12068848 (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride

(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride

Cat. No.: B12068848
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-CZEXFEQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic compound featuring a saturated indole core with three stereocenters, conferring distinct chirality. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol (). The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical applications. The compound’s stereochemistry—(2S,3aS,7aR)—plays a pivotal role in its biological interactions, as seen in analogs like aeruginosin DA495A ().

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1

InChI Key

PONAUWFRJYNGAC-CZEXFEQNSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Steps and Conditions

  • Formation of Ethyl 2-Oxocyclohexanecarboxylate Intermediate : Reacting ethyl 2-oxocyclohexanecarboxylate with (S)-(-)-1-phenylethylamine in toluene generates a Schiff base, which undergoes intramolecular cyclization under acidic conditions to yield a trans-fused bicyclic intermediate.

  • Hydrogenolysis for N-Deprotection : The N-α-methylbenzyl group is cleaved using palladium on carbon (Pd/C) or palladium hydroxide in ethanol under hydrogen gas, affording the free amine intermediate. This step achieves >95% conversion efficiency with minimal racemization.

  • Acid Hydrolysis to Hydrochloride Salt : Treatment with concentrated hydrochloric acid at reflux converts the ester moiety into the carboxylic acid, followed by recrystallization from ethanol to obtain the hydrochloride salt in ≥85% purity.

Table 1: Optimization of Hydrogenolysis Conditions

CatalystSolventH₂ PressureYield (%)Purity (%)
Pd/C (10%)Ethanol1 atm9298
Pd(OH)₂/CEthanol1 atm8997

This method reduces total synthesis steps from 12 (prior art) to 9, primarily by eliminating chromatographic purifications through solvent-driven crystallization.

Cyclization and Hydrogenation Approach

Patent CN101544593A discloses a shorter route using 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine, followed by cyclization and catalytic hydrogenation.

Synthetic Workflow

  • Condensation Reaction : 3-Chloro-L-serine reacts with 1-(1-cyclohexen-1-yl)-pyrrolidine in dimethylformamide (DMF) at 20–40°C, forming a linear intermediate with 78% yield.

  • Acid-Catalyzed Cyclization : Boiling hydrochloric acid induces cyclization to generate the indole framework, achieving 80–85% diastereomeric excess (d.e.) for the (2S,3aS,7aR) configuration.

  • Pd/C-Mediated Hydrogenation : The unsaturated intermediate undergoes hydrogenation in glacial acetic acid at 50°C and 3 MPa H₂ pressure, followed by recrystallization to isolate the hydrochloride salt (90% purity).

Table 2: Cyclization Reaction Parameters

Acid ConcentrationTemperature (°C)Time (h)d.e. (%)
6 M HCl110885
4 M HCl1001280

This method avoids costly chiral auxiliaries, instead relying on L-serine’s inherent stereochemistry to guide product configuration.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Step Economy : The cyclization-hydrogenation route requires 5 steps versus 9 in the chiral auxiliary method, reducing solvent use by 40%.

  • Catalyst Costs : Pd/C is utilized in both methods, but the chiral auxiliary approach demands larger quantities (5 mol% vs. 2 mol%).

  • Yield Comparison :

    • Chiral auxiliary: 65–70% overall yield.

    • Cyclization-hydrogenation: 72–75% overall yield.

Table 3: Process Economics Comparison

ParameterChiral Auxiliary MethodCyclization-Hydrogenation
Total Steps95
Catalyst Loading (mol%)52
Solvent Volume (L/kg)12070

Industrial-Scale Production Considerations

Solvent and Waste Management

  • Chiral Auxiliary Route : Toluene and ethanol are recovered via distillation (90% efficiency), reducing hazardous waste.

  • Cyclization-Hydrogenation Route : DMF is replaced with cyclopentyl methyl ether (CPME) in newer iterations to enhance biodegradability.

Recent Advancements in Stereochemical Control

Dynamic Kinetic Resolution

Recent innovations integrate enzymatic resolution with chemical synthesis. For example, lipase-catalyzed acetylation of racemic intermediates achieves 99% enantiomeric excess (e.e.) for the (2S,3aS,7aR) isomer, though this remains experimental.

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems reduces Pd/C usage by 30% and cuts reaction times from 12 hours to 2 hours, as demonstrated in pilot-scale trials .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and secondary amine groups enable diverse derivatization:

Reaction TypeReagents/ConditionsApplicationReference
Peptide bond formationDCC/DMAP, amino acid derivativesIncorporation into ACE inhibitor drugs
EsterificationBenzyl alcohol, HCl gas (anhydrous)Protects carboxylic acid as benzyl ester
N-AlkylationAlkyl halides, K₂CO₃ (DMF, 60°C)Modifies amine for further functionalization

Key Observations :

  • Esterification with benzyl alcohol achieves >90% yield under anhydrous HCl catalysis .

  • Peptide couplings using DCC/DMAP show high regioselectivity for the α-carboxylic acid group.

Stereospecific Reactions

The compound’s stereochemistry (2S,3aS,7aR) is critical for biological activity. Notable stereospecific processes include:

ReactionConditionsStereochemical OutcomeReference
α-AlkylationLDA, alkyl halides (–78°C to RT)Diastereoselective α-C alkylation
HydrogenolysisPd(OH)₂/C, H₂ (EtOH, 40–60°C)Retains 3aS/7aR configuration
Oxazolidinone formationTrichloroacetaldehyde (0–5°C)Enantiomeric separation via diastereomer crystallization

Critical Factors :

  • α-Alkylation with LDA maintains the 2S configuration due to steric hindrance from the bicyclic system .

  • Hydrogenolysis selectively removes chiral auxiliaries (e.g., N-α-methylbenzyl groups) without racemization .

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate for ACE Inhibitors
One of the primary applications of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride is its role as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. These drugs are widely used for treating hypertension and heart failure. The compound facilitates the formation of the active pharmaceutical ingredients (APIs) due to its structural properties that allow for effective binding and activity modulation in biological systems .

Synthesis Pathways
The synthesis of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves multi-step organic reactions that ensure high stereochemical purity. For instance, a notable method includes the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under controlled conditions to yield the desired compound with high yields and low costs .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
A significant analytical application of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride is in the development of HPLC methods for its quantification and purity assessment. A study demonstrated a stability-indicating HPLC method that effectively separates this compound from its isomers using a refractive index detector. This method has been validated for routine quality control in pharmaceutical formulations .

Case Study: Quantification Methodology
In a specific case study, researchers developed an HPLC method that successfully quantified (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride along with its three isomers. The method was optimized for pH and flow rate to achieve high resolution and sensitivity, demonstrating its utility in ensuring the quality of pharmaceutical products containing this compound .

Biological Research

Potential Antiviral Applications
Recent studies have explored derivatives of indole-2-carboxylic acid as potential inhibitors of HIV integrase, highlighting the biological relevance of compounds related to (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride. These derivatives have shown promising inhibitory effects against HIV replication processes by targeting critical enzymatic functions within viral life cycles .

Mechanism of Action

The mechanism of action of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include binding to neurotransmitter receptors in the brain, leading to effects on neural signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

Key stereoisomers differ in spatial arrangement, leading to distinct physicochemical and biological properties:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]D) Reference
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid HCl 144540-75-0 2S,3aS,7aR 205.68 N/A N/A
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 145513-91-3 2R,3aS,7aS 169.22 (free acid) N/A N/A
(2R,3aS,7aS)-Octahydroindole-2-carboxylic acid HCl N/A 2R,3aS,7aS 205.68 176–178 +29.6 (c 0.47, MeOH)

Key Observations :

  • The (2R,3aS,7aS)-HCl isomer () has a higher melting point (176–178°C) compared to the free acid form (169.22 g/mol), suggesting enhanced crystallinity due to salt formation.
  • Optical rotation data ([α]D +29.6) indicates significant chirality-driven differences in polarimetry, which may correlate with receptor-binding specificity.

Substituted Derivatives

Structural modifications alter bioactivity and pharmacokinetics:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
(2R,3aS,7aS)-2-Methyl-octahydroindole-2-carboxylic acid HCl Methyl group at C2 219.70 Mp: 206–208°C; [α]D +28.2 (c 0.47, MeOH)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl at C7, CH₃ at C3 209.63 Increased lipophilicity; R&D use only
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Br at C5, CH₃ at N1, COOCH₃ at C3 272.11 Potential anticancer/antimicrobial applications

Key Observations :

  • Methylation at C2 () increases molecular weight marginally but elevates melting point (206–208°C), suggesting improved thermal stability.

Key Observations :

  • Racemate resolution () is critical for isolating the desired (2S,3aS,7aR)-enantiomer but may require additional purification steps.
  • Direct HCl treatment () offers high yields (93%) under mild conditions, favoring scalability.

Physicochemical and Computational Properties

Hydrogen Bonding and Solubility

  • (2S,3aS,7aR)-HCl has 3 hydrogen bond donors and 3 acceptors, with a topological polar surface area of 49.3 Ų (), favoring moderate aqueous solubility.
  • In contrast, the free acid form (e.g., CAS 145513-91-3) has fewer hydrogen bond donors, reducing solubility but increasing lipid membrane penetration ().

Stereochemical Complexity

  • The complexity index of (2S,3aS,7aR)-HCl is 193 (), reflecting its bicyclic structure and three stereocenters. This complexity necessitates advanced analytical techniques (e.g., chiral HPLC) for purity assessment.

Biological Activity

(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is an important compound in medicinal chemistry, primarily recognized as a precursor in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. This article focuses on its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride is C9H16ClNO2C_9H_{16}ClNO_2 with a molecular weight of 205.68 g/mol. Its structure is characterized by a bicyclic indole framework with a carboxylic acid functional group.

The primary biological activity of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride lies in its role as an ACE inhibitor. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is critical in the treatment of hypertension and heart failure.

Pharmacological Studies

  • Antihypertensive Effects :
    • Studies have shown that compounds derived from octahydro-1H-indole-2-carboxylic acid exhibit significant antihypertensive effects. For instance, Perindopril has been clinically proven to lower blood pressure effectively in hypertensive patients .
  • Cardiovascular Benefits :
    • Research indicates that ACE inhibitors not only reduce blood pressure but also provide protective effects on the cardiovascular system by improving endothelial function and reducing left ventricular hypertrophy .
  • Neuroprotective Properties :
    • Emerging studies suggest potential neuroprotective effects attributed to the modulation of the renin-angiotensin system (RAS), which may be beneficial in conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be achieved through various methods:

  • Traditional Synthetic Routes :
    • A common method involves the reaction of cyclohexyl aziridine with dialkyl malonate followed by hydrolysis and decarboxylation .
  • Recent Innovations :
    • Newer synthetic approaches focus on optimizing yield and purity through novel catalysts and reaction conditions. For example, palladium-catalyzed reactions have shown promise in enhancing efficiency .

Study 1: Efficacy of Perindopril

A clinical trial involving Perindopril demonstrated significant reductions in systolic and diastolic blood pressure among participants over a 12-week period. The study highlighted the importance of octahydro-1H-indole-2-carboxylic acid as a key intermediate in producing effective antihypertensive agents .

Study 2: Neuroprotective Effects

Research published in Journal of Neuropharmacology explored the neuroprotective effects of ACE inhibitors derived from octahydro-1H-indole-2-carboxylic acid. The study found that these compounds could improve cognitive function in animal models of Alzheimer's disease by modulating RAS activity .

Data Table: Biological Activities and Findings

Biological Activity Study Reference Findings
Antihypertensive Significant reduction in blood pressure
Cardiovascular protection Improved endothelial function
Neuroprotection Enhanced cognitive function in animal models

Q & A

Q. How can researchers determine the purity and stereochemical integrity of (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid hydrochloride?

Methodological Answer:

  • Purity Analysis : Use gas chromatography (GC) and neutralization titration (>98.0% purity thresholds) to quantify impurities and validate purity .

  • Stereochemical Confirmation : Employ chiral ligand-exchange chromatography to separate stereoisomers, as described in studies resolving octahydroindole-2-carboxylic acid stereoisomers . Specific rotation values (e.g., -48° in methanol) and X-ray crystallography can validate the (2S,3aS,7aR) configuration .

  • Key Data :

    ParameterValueSource
    Specific Rotation-48° (C=1, MeOH)
    Purity (GC)>98.0%

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Powder Form : Store at -20°C for long-term stability (up to 3 years) .
  • In Solution : Use -80°C for stock solutions in DMSO or methanol to prevent hydrolysis or stereochemical degradation .
  • Decomposition Risk : Avoid temperatures >270°C (melting point with decomposition) and exposure to light .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (50 μL) and dilute with PEG300 (300 μL) and Tween 80 (50 μL) to enhance solubility in aqueous media .
  • pH Adjustment : Use buffered solutions (pH 6–8) to stabilize the carboxylic acid moiety .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize racemization during large-scale synthesis?

Methodological Answer:

  • Catalytic Hydrogenation : Use palladium or platinum catalysts under controlled H₂ pressure to reduce intermediates while retaining stereochemistry .

  • Boc-Protection Strategy : Protect the indole nitrogen with tert-butoxycarbonyl (Boc) groups to prevent racemization during carboxylate activation (e.g., using EDCI/HOBt) .

  • Key Reaction Data :

    StepConditionsYieldSource
    Boc ProtectionBoc₂O, DMAP, THF85%
    HydrogenationPd/C, H₂ (50 psi)92%

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight)?

Methodological Answer:

  • Mass Spectrometry : Confirm exact mass (e.g., 205.0869564 g/mol for the hydrochloride salt vs. 169.22 g/mol for the free acid) using high-resolution mass spectrometry (HRMS) .
  • Thermogravimetric Analysis (TGA) : Differentiate between free acid and salt forms by analyzing decomposition profiles .

Q. What strategies are effective for studying structure-activity relationships (SAR) in ACE inhibition?

Methodological Answer:

  • Molecular Modeling : Dock the compound into ACE active sites (e.g., using AutoDock Vina) to identify critical interactions with Zn²⁺ and hydrophobic pockets .
  • Derivatization : Synthesize analogs (e.g., perindopril erbumine) by substituting the carboxylate with ester prodrugs to enhance bioavailability .
  • Key SAR Insight :
    • The (2S,3aS,7aR) configuration is critical for ACE binding affinity, as shown in perindopril derivatives .

Q. How can researchers mitigate safety risks during handling?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Data Contradiction Analysis

Example : Discrepancies in molecular weight (205.09 g/mol vs. 169.22 g/mol) arise from differing salt forms (hydrochloride vs. free acid). Validate via:

Elemental Analysis : Compare measured C/H/N/O percentages with theoretical values for both forms .

¹H NMR : Identify proton environments unique to the hydrochloride salt (e.g., NH₂⁺Cl⁻ resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.